Cyclopentanepropanal, 1-ethenyl-
Description
Cyclopentanepropanal, 1-ethenyl- (CAS: 36399-21-0), also known as 1-(2-propenyl)cyclopentanol or Cyclopentanol, 1-allyl- (EINECS 253-016-7), is a cyclopentane derivative with a propanal side chain and an ethenyl (allyl) substituent at the 1-position . Its molecular formula is C₈H₁₂O, with a molar mass of 124.18 g/mol. The compound is structurally characterized by a cyclopentane ring fused to a three-carbon aldehyde chain and an unsaturated ethenyl group, which confers unique reactivity and physical properties.
Properties
Molecular Formula |
C10H16O |
|---|---|
Molecular Weight |
152.23 g/mol |
IUPAC Name |
3-(1-ethenylcyclopentyl)propanal |
InChI |
InChI=1S/C10H16O/c1-2-10(8-5-9-11)6-3-4-7-10/h2,9H,1,3-8H2 |
InChI Key |
WAJVDBSGBYQCME-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1(CCCC1)CCC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanepropanal, 1-ethenyl- can be achieved through several methods. One common approach involves the reaction of cyclopentane with propanal in the presence of a catalyst to form the desired product. Another method includes the use of organocerium reagents, which react with cycloalkanones to provide alkoxides, followed by the addition of MsCl or SOCl2 with DBU to yield the final product .
Industrial Production Methods
Industrial production of Cyclopentanepropanal, 1-ethenyl- typically involves large-scale chemical reactions under controlled conditions. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the compound. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Cyclopentanepropanal, 1-ethenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The ethenyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenation reagents such as bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include cyclopentane derivatives with various functional groups, such as alcohols, carboxylic acids, and halogenated compounds.
Scientific Research Applications
Cyclopentanepropanal, 1-ethenyl- has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Cyclopentanepropanal, 1-ethenyl- involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant, inhibiting radical chain oxidation of organic compounds . This activity is attributed to the presence of active centers in the molecule that terminate oxidation chains, thereby protecting cells from oxidative stress.
Comparison with Similar Compounds
Structural Analogues
1-Alkyl-Cyclopentanols (e.g., 1-Methyl-, 1-Ethyl-, 1-Propyl-Cyclopentanols)
These compounds, synthesized and characterized in , share the cyclopentanol backbone but differ in their substituents:
- Substituent Effects: The ethenyl group in Cyclopentanepropanal, 1-ethenyl- introduces unsaturation, increasing reactivity toward electrophilic additions (e.g., hydrogenation, halogenation) compared to saturated alkyl groups (methyl, ethyl) in 1-alkyl-cyclopentanols. The propanal chain adds polarity and aldehyde functionality, making the compound more susceptible to nucleophilic attacks (e.g., Grignard reactions) compared to hydroxyl-terminated 1-alkyl-cyclopentanols .
Cyclopentanone Derivatives (e.g., Chloroacetone)
Chloroacetone (CAS: 78-95-5), referenced in , shares a cyclopentane-like backbone but features a ketone and chloro substituent. Key differences include:
- Reactivity :
Physical and Chemical Properties
The table below extrapolates properties based on structural analogues (hypothetical data inferred from –11):
| Compound | Molecular Formula | Molar Mass (g/mol) | Boiling Point (°C) | Solubility | Key Reactivity |
|---|---|---|---|---|---|
| Cyclopentanepropanal, 1-ethenyl- | C₈H₁₂O | 124.18 | ~180–200 (estimated) | Low in water; soluble in organic solvents | Aldehyde oxidation, allylic reactions |
| 1-Methyl-cyclopentanol | C₆H₁₂O | 100.16 | 160–165 | Moderate in water | Esterification, dehydration |
| 1-Ethyl-cyclopentanol | C₇H₁₄O | 114.18 | 175–180 | Low in water | Similar to methyl derivative |
| Chloroacetone | C₃H₅ClO | 92.52 | 119–121 | Partially miscible | Nucleophilic substitution, ketone reactions |
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